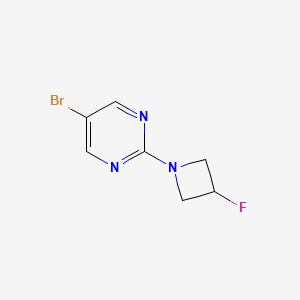

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine

Description

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3-fluoroazetidine ring and at the 5-position with a bromine atom. The fluorine atom on the azetidine ring enhances metabolic stability and modulates electronic properties, while the bromine serves as a reactive site for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-2-(3-fluoroazetidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN3/c8-5-1-10-7(11-2-5)12-3-6(9)4-12/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDDTEVOECLGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: Introduction of the bromine atom into the pyrimidine ring.

Fluorination: Introduction of the fluorine atom into the azetidine ring.

Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated pyrimidine and the fluorinated azetidine.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

- Structure : Differs by having two fluorine atoms on the azetidine ring (CAS: 1352754-19-8).

- Molecular Formula : C₇H₆BrF₂N₃; Molar Mass : 250.04 g/mol.

- Reduced steric hindrance compared to bulkier substituents (e.g., phenoxy groups) .

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine

- Structure : Substituted with a 4-methylpiperidine ring (CAS: N/A).

- Crystallographic Data : Orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å.

- Key Differences: Piperidine’s larger, flexible ring increases conformational freedom but may reduce target specificity.

5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine

- Structure: Features a phenoxy group with a trifluoromethoxy substituent (CAS: 2319660-85-8).

- Molecular Formula : C₁₁H₆BrF₃N₂O₂; Molar Mass : 335.09 g/mol.

- Trifluoromethoxy group enhances lipophilicity, affecting bioavailability .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine : Moderate logP (~2.5) due to fluorine’s polarity.

- 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (CAS: 1795452-07-1): Higher logP (~3.0) from branched alkyl chain .

- 5-Bromo-2-(p-tolyloxy)pyrimidine (CAS: 887430-90-2): Reduced solubility in polar solvents due to aromatic substituent .

Metabolic Stability

- Fluorinated azetidine derivatives exhibit slower oxidative degradation compared to non-fluorinated analogs (e.g., 5-Bromo-2-(piperidin-1-yl)pyrimidine) .

Crystal Packing and Solid-State Behavior

- Packing Efficiency : Azetidine’s rigid, planar structure promotes tighter molecular packing compared to flexible piperidine derivatives.

Biological Activity

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound features a pyrimidine ring substituted with bromine and a 3-fluoroazetidine moiety. Its structure enables it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors. This binding alters their activity, which can lead to various physiological effects. The precise molecular targets depend on the context in which the compound is applied, but it has been noted for its interactions with:

- Enzymes : Inhibition or activation of enzyme pathways.

- Receptors : Modulation of receptor activity influencing signaling pathways.

Antifungal and Antibacterial Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antifungal and antibacterial activities. For instance, studies have shown that related compounds demonstrate effectiveness against various fungal strains such as Botrytis cinerea and Phomopsis species, with inhibition rates surpassing conventional antifungal agents like Pyrimethanil .

Cytotoxicity

In vitro studies have revealed promising cytotoxic effects against several cancer cell lines. For example, related compounds have shown IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells . Such findings suggest that the compound may possess potential as an anticancer agent.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-2-fluoropyrimidine | Lacks azetidine ring | Limited antibacterial activity |

| 2-(3-Fluoroazetidin-1-yl)pyrimidine | Lacks bromine atom | Moderate anticancer activity |

| 5-Bromo-2-(3-chloroazetidin-1-yl)pyrimidine | Chlorine instead of fluorine | Varies in reactivity |

The presence of both bromine and fluorine in the target compound enhances its reactivity and potential biological interactions compared to its analogs.

Case Studies

Several case studies have highlighted the biological efficacy of pyrimidine derivatives:

- Antifungal Efficacy : A study demonstrated that a related compound exhibited an EC50 value of 10.5 μg/ml against Phomopsis, outperforming Pyrimethanil (32.1 μg/ml) in antifungal activity .

- Cytotoxicity in Cancer Research : Another investigation into pyrimidine derivatives revealed significant cytotoxicity across multiple cancer cell lines, suggesting potential for further development into therapeutic agents .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of 5-bromopyrimidine derivatives. For example, coupling 5-bromo-2-chloropyrimidine with 3-fluoroazetidine under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) achieves the desired substitution . Optimization includes:

- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity.

Q. How can the structural identity and purity of this compound be verified?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 4.5–5.0 ppm; pyrimidine C-Br coupling in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

- Elemental Analysis : Confirm Br and F content (±0.3% deviation).

Q. What are the key stability considerations for this compound under storage or reaction conditions?

- Methodological Answer :

- Light Sensitivity : Brominated pyrimidines are prone to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Hydrolytic Stability : The fluoroazetidine moiety may hydrolyze in aqueous acidic/basic conditions. Monitor pH during reactions (ideal range: 6–8).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. For example, Fukui indices identify electrophilic/nucleophilic sites (e.g., C-4/C-6 positions on pyrimidine for cross-coupling) .

- Transition State Analysis : Predict activation barriers for azetidine ring-opening reactions (e.g., ring strain in 3-fluoroazetidin-1-yl group lowers stability).

Q. What crystallographic data are critical for understanding intermolecular interactions in solid-state studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Bond Angles/Distances : Pyrimidine-azetidine dihedral angles (e.g., ~20–30° tilt) influence π-stacking .

- Intermolecular Forces : Halogen bonding (C-Br⋯N) and hydrogen bonding (C-F⋯H) stabilize crystal packing .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets (R-factor < 0.05) .

Q. How do substituent effects (e.g., fluoroazetidine vs. azetidine) alter biological activity or binding affinity in target studies?

- Methodological Answer :

- SAR Analysis : Compare IC₅₀ values in kinase inhibition assays. Fluorine increases electronegativity, enhancing hydrogen-bond acceptor strength (e.g., ATP-binding pocket interactions) .

- Molecular Docking : AutoDock Vina simulates ligand-protein binding poses (e.g., fluoroazetidine’s gauche effect improves conformational rigidity).

Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- Methodological Answer :

- LC-MS/MS : Identify trace intermediates (e.g., debrominated products from Pd catalyst interactions) .

- Kinetic Profiling : Use in-situ IR spectroscopy to monitor reaction progress and detect off-pathway intermediates.

- Isotopic Labeling : ¹⁸O/²H labeling clarifies hydrolysis pathways in fluoroazetidine derivatives .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.